methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate
Description
Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at the 6-position. This pyrimidine is linked to a piperidine ring via a nitrogen atom, which is further connected to a methyl benzoate moiety through an amide bond at the 3-position of the piperidine. The compound’s structure combines key pharmacophoric elements:
- A pyrimidine ring, commonly associated with kinase inhibition and nucleic acid mimicry .
- A piperidine scaffold, which enhances conformational flexibility and bioavailability .
- A 4-methoxyphenyl group, contributing electron-donating effects that modulate electronic properties and binding interactions .
- A methyl benzoate ester, influencing lipophilicity and metabolic stability compared to carboxylic acid derivatives .
The compound’s design aligns with trends in medicinal chemistry for targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 4-[[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-14-23(27-16-26-22)29-13-3-4-19(15-29)24(30)28-20-9-5-18(6-10-20)25(31)33-2/h5-12,14,16,19H,3-4,13,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAAXGQHEIESBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the final coupling with the benzoate moiety. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-methoxyphenyl and other nitrogen-containing compounds.
Formation of the Piperidine Ring: This step often involves the use of piperidine derivatives and may require specific catalysts and reaction conditions to ensure the correct stereochemistry.
Coupling Reactions: The final step involves coupling the pyrimidine-piperidine intermediate with methyl 4-amidobenzoate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and their key differences are analyzed below:
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic Acid ()
- Core Structure : Pyrimidine-piperidine-carboxylic acid.
- Key Differences: Replaces the methyl benzoate ester with a carboxylic acid group. Lower molecular weight (313.35 g/mol vs. ~450.5 g/mol for the target compound).
- Applications : Serves as a building block for drug synthesis, enabling further derivatization via esterification or amidation .
1-(4-Methoxyphenyl)-3-[6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]urea ()
- Core Structure : Pyrimidine-urea-piperazine.
- Key Differences :
- Applications: Potential antimicrobial or anticancer agent due to urea’s prevalence in kinase inhibitors .
(3S)-3-tert-Butyl-1-[[...]-6-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide ()
- Core Structure : Pyridazine-trifluoromethyl-phenyl.
- Key Differences: Replaces pyrimidine with a pyridazine ring, which alters electronic properties and binding geometry. Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, contrasting with the target’s methoxy donor .
- Applications : Likely developed for high-affinity enzyme inhibition, as seen in patent claims for inflammatory or oncological targets .
Piperidin-4-one Derivatives ()
- Core Structure : Piperidin-4-one with acetyl/ethyl substituents.
- Crystallographic data confirm planar conformations, suggesting rigid binding modes compared to the flexible piperidine-amide in the target compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Binding Interactions : The urea analog () may exhibit stronger target binding due to hydrogen-bonding, but the target’s amide balance between affinity and stability is advantageous for drug development .
- Metabolic Stability : Trifluoromethyl groups in ’s compound highlight trade-offs between electron-withdrawing effects and metabolic resistance, suggesting the target’s methoxy group may offer a complementary profile .
Biological Activity
Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C23H28N6O2 and a molecular weight of approximately 420.5 g/mol. The structure includes a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group, which are known to contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects on different biological targets. Below are the key areas of activity:
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives that incorporate the pyrimidine moiety have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor progression.
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Similar piperidine derivatives have demonstrated efficacy in reducing inflammation markers such as TNF-α and IL-6.
3. Antimicrobial Properties
Studies have reported that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring has been correlated with enhanced antibacterial effects, particularly when substituted with electron-donating groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases lipophilicity and enhances cell membrane permeability |
| Amido group | Critical for binding to target enzymes |
| Piperidine ring modifications | Influence on receptor affinity and selectivity |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in vitro against human cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
Case Study 2: Anti-inflammatory Action
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory cytokine levels in murine models, suggesting its potential application in treating inflammatory diseases.
Case Study 3: Antimicrobial Testing
The antimicrobial activity was assessed using disk diffusion methods against various bacterial strains. The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its broad-spectrum antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
